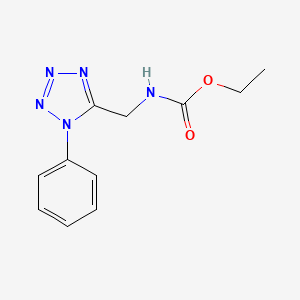

ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture

Wirkmechanismus

Target of Action

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as ethyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a synthetic compound that contains a tetrazole ring . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry Tetrazoles in general have been found to interact with a variety of targets, including enzymes and receptors, due to their ability to mimic the carboxylic acid functional group .

Mode of Action

The mode of action of this compound is likely related to its tetrazole ring. Tetrazoles can form hydrogen bonds with amino acids, which can lead to changes in the activity of the target proteins . The planar structure of the tetrazole ring allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may be involved in glucuronidation pathways.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, which suggests that this compound may have a long half-life . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

The stability and activity of tetrazoles can be influenced by factors such as ph and temperature .

Biochemische Analyse

Biochemical Properties

The tetrazole ring in ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This nitrogen-rich heterocycle possesses both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes

Molecular Mechanism

Given the biochemical properties of tetrazoles, it can be hypothesized that this compound may interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression .

Vorbereitungsmethoden

The synthesis of ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ethyl carbamate with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a base such as sodium hydride . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods often employ catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:

1-Phenyl-1H-tetrazole-5-carboxylic acid: This compound shares the tetrazole ring structure but has a carboxylic acid group instead of the carbamate group.

Ethyl 1-phenyl-1H-tetrazole-5-carboxylate: Similar to the target compound but with an ester group instead of the carbamate group.

1-Phenyl-1H-tetrazole-5-methanol: This compound has a hydroxyl group attached to the tetrazole ring instead of the carbamate group.

The uniqueness of this compound lies in its specific combination of the tetrazole ring and the carbamate group, which imparts distinct chemical and biological properties .

Eigenschaften

IUPAC Name |

ethyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAVHVQPXVBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)

![1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2787813.png)

![N1-[6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B2787821.png)

![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole](/img/structure/B2787822.png)

![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)

![2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide](/img/structure/B2787832.png)